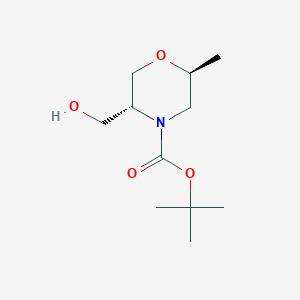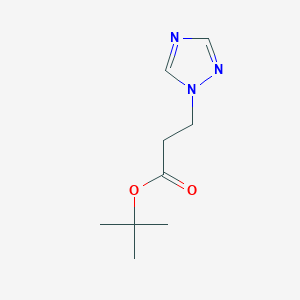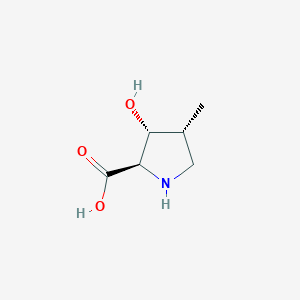
(2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various fields of scientific research This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid typically involves stereoselective reactions to ensure the correct configuration of the molecule. One common method includes the use of chiral auxiliaries or catalysts to direct the stereochemistry of the product. For instance, starting from a suitable pyrrolidine derivative, hydroxylation and methylation reactions can be carried out under controlled conditions to achieve the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The use of biocatalysts or enzymatic methods can also be explored for more sustainable and efficient production processes.
Chemical Reactions Analysis
Types of Reactions: (2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Tosyl chloride or thionyl chloride can be used to activate the hydroxyl group for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.
Scientific Research Applications
(2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: It is explored for its therapeutic potential in treating various diseases, including metabolic disorders and neurological conditions.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
- 4-Hydroxy-3-methoxybenzaldehyde nicotinamide
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Comparison: Compared to these similar compounds, (2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness contributes to its distinct reactivity and potential applications. For instance, its hydroxyl and carboxylic acid groups allow for diverse chemical modifications, making it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R,3R,4R)-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-2-7-4(5(3)8)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5-/m1/s1 |
InChI Key |
COHFSKKGVFGDFH-UOWFLXDJSA-N |
Isomeric SMILES |
C[C@@H]1CN[C@H]([C@@H]1O)C(=O)O |
Canonical SMILES |
CC1CNC(C1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12862911.png)
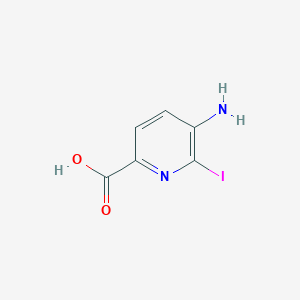

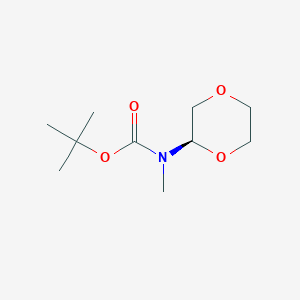
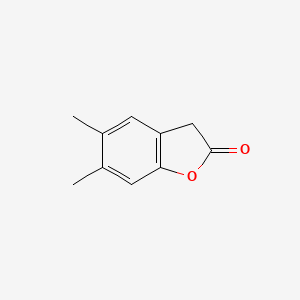
![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)

![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)
![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
